5-[(Butylsulfanyl)methyl]furan-2-carboxylic acid
Description
Properties
IUPAC Name |
5-(butylsulfanylmethyl)furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3S/c1-2-3-6-14-7-8-4-5-9(13-8)10(11)12/h4-5H,2-3,6-7H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUUMCATHZMDCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCC1=CC=C(O1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Emerging Potential of Alkylsulfanyl Methyl Furan Carboxylic Acids: A Technical Guide for Drug Discovery
Abstract
The furan ring is a cornerstone of medicinal chemistry, prized for its ability to act as a versatile scaffold in a wide array of pharmacologically active compounds.[1][2] Its unique electronic and steric properties often allow it to serve as a bioisostere for phenyl rings, enhancing drug-receptor interactions, metabolic stability, and overall bioavailability.[1] This guide delves into a promising, yet underexplored, subclass: alkylsulfanyl methyl furan carboxylic acids . By integrating a thioether linkage—a functional group known for its role in modulating biological activity—with the proven furan carboxylic acid core, this chemical class presents a compelling opportunity for the development of novel therapeutics. This document provides a comprehensive overview of the rationale, proposed synthetic strategies, and potential biological applications of these compounds for researchers, chemists, and drug development professionals.
The Furan Carboxylic Acid Scaffold: A Privileged Structure in Pharmacology
The furan nucleus is a five-membered aromatic heterocycle that is not only a common motif in natural products but also a critical component in numerous synthetic drugs.[1][3] Its derivatives are known to exhibit a vast spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[1][2]
The inclusion of a carboxylic acid group, typically at the C2 or C5 position, often enhances the pharmacological profile. This acidic moiety can participate in crucial hydrogen bonding interactions with biological targets like enzymes and receptors, improve aqueous solubility, and provide a handle for further derivatization. Research has highlighted the potential of furan carboxylic acid derivatives in various therapeutic areas, from inhibiting gluconeogenesis for the treatment of type 2 diabetes to acting as building blocks for novel anticancer agents and antitubercular drugs.[4][5][6]
The core hypothesis of this guide is that the strategic introduction of an alkylsulfanyl methyl [-CH₂-S-R] group onto the furan carboxylic acid scaffold can unlock new avenues for therapeutic intervention. The sulfur atom in the thioether linkage can engage in unique non-covalent interactions, such as sulfur-π and hydrogen bonds, while the 'R' group provides a vector for chemical diversification to fine-tune potency, selectivity, and pharmacokinetic properties.
Synthetic Pathways and Methodologies
While direct, one-pot syntheses for alkylsulfanyl methyl furan carboxylic acids are not extensively documented, a robust and logical synthetic strategy can be designed based on well-established transformations of furan precursors derived from renewable biomass. The most versatile and sustainable starting material is 5-(hydroxymethyl)furan-2-carboxylic acid (HMFCA) , which can be produced via the oxidation of 5-hydroxymethylfurfural (HMF).[7][8]
Proposed Synthetic Workflow
The proposed pathway involves a two-step conversion from the readily available HMFCA.
Caption: Proposed two-step synthesis of the target compounds from HMFCA.
Experimental Protocol: Synthesis of 5-(Benzylsulfanylmethyl)furan-2-carboxylic acid
This detailed protocol outlines the synthesis of a representative compound from the target class, starting from the bio-renewable precursor HMFCA.
Part A: Activation via Tosylation
-
Dissolution: Dissolve 5-(hydroxymethyl)furan-2-carboxylic acid (HMFCA) (1.0 eq) in anhydrous pyridine (10 mL/g of HMFCA) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.
-
Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5°C.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase of Ethyl Acetate:Hexane 1:1).
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold 2M HCl (aq) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude tosylate intermediate can be purified by flash column chromatography on silica gel.
Causality and Validation: Pyridine acts as both the solvent and the base to neutralize the HCl byproduct. The tosylation step is critical as it converts the poor hydroxyl leaving group into an excellent tosylate leaving group, primed for nucleophilic displacement. The reaction is self-validating through TLC analysis, which will show the consumption of the starting material and the appearance of a new, less polar spot corresponding to the tosylated product.
Part B: Nucleophilic Substitution with Thiol
-
Thiolate Formation: In a separate flask under nitrogen, dissolve benzyl thiol (1.2 eq) in anhydrous Dimethylformamide (DMF). Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C. Allow the mixture to stir for 30 minutes to generate the sodium thiolate nucleophile.
-
Substitution Reaction: Dissolve the purified tosylate intermediate from Part A (1.0 eq) in anhydrous DMF and add it dropwise to the thiolate solution at 0°C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the tosylate is consumed.
-
Quenching and Extraction: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous phase with diethyl ether (3 x 20 mL).
-
Final Purification: Combine the organic extracts, wash with water and brine, dry over Na₂SO₄, and concentrate. The final product, 5-(benzylsulfanylmethyl)furan-2-carboxylic acid, can be purified by recrystallization or flash chromatography.
Causality and Validation: NaH is a strong base used to deprotonate the thiol, creating a potent thiolate nucleophile required for the Sₙ2 displacement of the tosylate. DMF is an ideal polar aprotic solvent that solvates the cation but not the nucleophile, accelerating the reaction. The success of the reaction is confirmed by the disappearance of the tosylate spot and the appearance of the final product spot on TLC, and definitively validated by spectroscopic analysis (¹H NMR, ¹³C NMR, HRMS).
Potential Biological Activities and Structure-Activity Relationships (SAR)
While direct biological data for the alkylsulfanyl methyl subclass is scarce, we can infer potential activities from structurally related furan derivatives. The strategic placement of substituents on the furan ring is known to significantly influence biological outcomes.[6]
| Compound Class/Derivative | Reported Biological Activity | Key Structural Features | Reference |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate | Cytotoxicity against HeLa and HepG2 cancer cell lines; antibacterial activity. | Hydroxymethyl and carboxylate ester groups at C5 and C2. | [3][9] |
| Amine Derivatives of 5-(hydroxymethyl)furan | Potent anticancer activity against HeLa cells. | Introduction of an amine (e.g., tryptamine) linked to the C5 methyl group. | [3] |
| 5-Phenyl-furan-2-carboxylic acids | Antitubercular activity by targeting iron acquisition in Mycobacterium tuberculosis. | Phenyl group at C5, carboxylic acid at C2. | [5] |
| Various Furan Amide Derivatives | Antiproliferative effects against A431 cells. | Amide functionalization of the C2 carboxylic acid. | [10][11] |
Inferred SAR for Alkylsulfanyl Methyl Furan Carboxylic Acids:
-
The Thioether Moiety: The sulfur atom can act as a hydrogen bond acceptor and participate in other non-covalent interactions, potentially improving binding affinity to protein targets.
-
The Alkyl Group (R): The nature of the 'R' group on the sulfur atom is a critical point for diversification.
-
Small alkyl groups (e.g., methyl, ethyl) may probe small hydrophobic pockets.
-
Bulky or aromatic groups (e.g., benzyl, phenyl) can explore larger binding sites and participate in π-π stacking interactions.
-
Functionalized alkyl chains (e.g., containing amines, hydroxyls) can be used to improve solubility or introduce additional target interactions.
-
-
The Carboxylic Acid: This group is likely essential for activity, acting as a primary anchoring point to the biological target. Esterification or amidation could be explored to create prodrugs or modify the compound's properties.[10]
Proposed Screening and Drug Development Workflow
A logical workflow for evaluating this novel class of compounds would proceed from broad-based screening to more targeted assays.
Caption: A typical workflow for the development of novel therapeutic agents.
Future Outlook
The class of alkylsulfanyl methyl furan carboxylic acids represents a fertile ground for medicinal chemistry. Their synthesis is accessible from bio-renewable feedstocks, and their structure combines the proven pharmacological relevance of the furan core with the unique modulatory properties of the thioether linkage. Future research should focus on synthesizing a diverse library of these compounds by varying the R-group on the sulfur atom and evaluating them in a broad range of biological assays, particularly in oncology and infectious diseases where furan derivatives have already shown significant promise.[3][6] The insights gained from these studies will be invaluable in establishing clear structure-activity relationships and advancing this promising chemical scaffold toward clinical development.
References
-
Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]
-
Furan-2-carboxylic acid derivative shows improved anti-gluconeogenesis potency in vivo. BioWorld. Available at: [Link]
-
Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio ... RSC Publishing. Available at: [Link]
-
Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. PMC. Available at: [Link]
-
Furan: A Promising Scaffold for Biological Activity. [Publication Source Not Explicitly Named]. Available at: [Link]
-
5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. Available at: [Link]
-
One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc. Available at: [Link]
-
Pharmacological classification and activity evaluation of furan and thiophene amide derivatives applying semi-empirical ab initio molecular modeling methods. PubMed. Available at: [Link]
-
5-Substituted-furan-2(3H)-ones in [8 + 2]-Cycloaddition with 8,8-Dicyanoheptafulvene. PMC. Available at: [Link]
-
Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. RSC Publishing. Available at: [Link]
-
New procedure for synthesis alkyl esters of 5-acetyl-2-furan-carboxylic acid alkyl ester. [Publication Source Not Explicitly Named]. Available at: [Link]
- Oxidation process to produce 5-(alkoxycarbonyl)furan-2-carboxylic acids (acfc). Google Patents.
-
Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity. Science Alert. Available at: [Link]
-
Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. PMC. Available at: [Link]
-
Enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid. Angewandte Chemie International Edition. Available at: [Link]
-
Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijabbr.com [ijabbr.com]
- 3. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Furan-2-carboxylic acid derivative shows improved anti-gluconeogenesis potency in vivo | BioWorld [bioworld.com]
- 5. 5-(4-Nitrophenyl)furan-2-carboxylic Acid [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. scialert.net [scialert.net]
- 10. Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological classification and activity evaluation of furan and thiophene amide derivatives applying semi-empirical ab initio molecular modeling methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
reaction conditions for thioalkylation of 5-chloromethyl-2-furoic acid
Application Note & Protocol
Topic: A Practical Guide to the Thioalkylation of 5-Chloromethyl-2-furoic Acid for Pharmaceutical Intermediate Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Furan Scaffolds in Medicinal Chemistry
The furan nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic molecules with diverse biological activities.[1] Its unique electronic properties and synthetic versatility make it a valuable building block in drug design. Specifically, derivatives of 5-chloromethyl-2-furoic acid serve as versatile intermediates for creating libraries of compounds with potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3]
This application note provides a detailed protocol and scientific rationale for the thioalkylation of 5-chloromethyl-2-furoic acid. This reaction, a cornerstone of sulfur chemistry, allows for the introduction of various thioether moieties, significantly expanding the chemical space available for drug discovery programs. We will delve into the reaction mechanism, critical parameters, a step-by-step protocol, and data interpretation.
Reaction Mechanism: The SN2 Pathway
The thioalkylation of 5-chloromethyl-2-furoic acid with a thiol proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting.
The process involves two primary steps:
-
Deprotonation of the Thiol: Thiols (R-SH) are weakly acidic. In the presence of a base, the thiol is deprotonated to form a thiolate anion (R-S⁻). This step is crucial as the thiolate is a significantly more potent nucleophile than the neutral thiol, dramatically increasing the reaction rate.
-
Nucleophilic Attack: The highly nucleophilic thiolate anion attacks the electrophilic carbon atom of the chloromethyl group. This attack occurs from the backside relative to the chlorine atom, leading to the displacement of the chloride ion (a good leaving group) and the formation of a new carbon-sulfur bond.
It is important to note that since the starting material is a carboxylic acid, the base will also deprotonate the carboxyl group to form a carboxylate. However, the "soft" thiolate nucleophile will preferentially attack the "soft" electrophilic carbon of the alkyl chloride, while the "hard" carboxylate anion is unreactive under these conditions.
Caption: Figure 1: SN2 Mechanism for Thioalkylation.
Optimizing Reaction Conditions: A Scientist's Perspective
The success of the thioalkylation reaction hinges on the careful selection of several key parameters. The choices made are not arbitrary; they are based on established principles of organic chemistry designed to maximize yield and purity while minimizing side reactions.
| Parameter | Options | Rationale & Expert Insights |
| Thiol | Aliphatic, Aromatic, Heterocyclic | The choice of thiol is dictated by the target molecule. A wide range of thiols are compatible with this reaction.[4] Sterically hindered thiols may react more slowly, potentially requiring elevated temperatures. |
| Base | K₂CO₃, Na₂CO₃, Et₃N, NaOH | Mild inorganic bases like potassium carbonate (K₂CO₃) are highly effective and practical.[4] They are strong enough to deprotonate the thiol but generally do not promote side reactions. For the free acid starting material, at least two equivalents of base are required: one for the carboxylic acid and one for the thiol. |
| Solvent | Water, Acetone, Ethanol, DMF | Water is an excellent "green" and cost-effective solvent for this reaction, especially when paired with a base like K₂CO₃.[4][5] The reaction proceeds efficiently at room temperature, and product isolation is often simplified to filtration after acidification. More traditional polar aprotic solvents like DMF can also be used but present greater environmental and purification challenges. |
| Temperature | Room Temperature (20-25 °C) to 50 °C | Most reactions proceed smoothly at room temperature, which is advantageous for preventing degradation of sensitive functional groups.[4] Gentle heating can be applied to accelerate reactions with less reactive thiols, but should be monitored to avoid byproduct formation. |
| Stoichiometry | 1:1 to 1:1.2 (Furoic Acid:Thiol) | Using a slight excess of the thiol can help drive the reaction to completion. However, equimolar amounts are often sufficient. The base should be in excess (2.2 to 2.5 equivalents) to ensure complete deprotonation of both acidic protons. |
Detailed Experimental Protocol
This protocol describes a general and robust method for the synthesis of 5-(Arylthiomethyl)-2-furoic acid using thiophenol as a representative thiol.
Materials and Reagents:
-
5-Chloromethyl-2-furoic acid (MW: 160.56 g/mol )
-
Thiophenol (MW: 110.18 g/mol )
-
Potassium Carbonate (K₂CO₃), anhydrous (MW: 138.21 g/mol )
-
Deionized Water
-
Hydrochloric Acid (2M)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware, magnetic stirrer, and filtration apparatus.
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 5-chloromethyl-2-furoic acid (1.61 g, 10.0 mmol, 1.0 equiv) and thiophenol (1.02 mL, 10.0 mmol, 1.0 equiv).
-
Solvent and Base Addition: Add 20 mL of deionized water to the flask, followed by the careful addition of anhydrous potassium carbonate (3.46 g, 25.0 mmol, 2.5 equiv).
-
Reaction: Stir the resulting suspension vigorously at room temperature (approx. 25 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate with 1% acetic acid). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation:
-
Once the starting material is consumed, stop the stirring.
-
Carefully acidify the reaction mixture to pH ~2 by the dropwise addition of 2M HCl. This will protonate the carboxylate, causing the product to precipitate out of the solution.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with two portions of cold deionized water (2 x 15 mL) to remove inorganic salts.
-
-
Purification:
-
Dry the crude product under vacuum.
-
For higher purity, recrystallize the product from an ethanol/water mixture. Dissolve the crude solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow to cool slowly to room temperature and then in an ice bath to form crystals.
-
Collect the purified crystals by vacuum filtration and dry to a constant weight.
-
Experimental Workflow Visualization
Caption: Figure 2: General Experimental Workflow.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | Inactive reagents; Insufficient base; Low temperature for a hindered thiol. | Check reagent quality. Ensure the correct stoichiometry of the base is used (at least 2.2 eq). Gently warm the reaction to 40-50 °C and monitor. |
| Formation of Disulfide (R-S-S-R) | Oxidation of the thiol. | Degas the solvent before use. Run the reaction under an inert atmosphere (N₂ or Ar) if the thiol is particularly sensitive to oxidation. |
| Oily Product / Fails to Crystallize | Presence of impurities; Product may be an oil at room temperature. | Attempt purification by column chromatography. If the product is an oil, perform a standard liquid-liquid extraction instead of filtration. |
Conclusion
The thioalkylation of 5-chloromethyl-2-furoic acid is a reliable and versatile reaction for the synthesis of novel pharmaceutical intermediates. By understanding the underlying SN2 mechanism and carefully controlling key reaction parameters, researchers can efficiently generate a diverse range of 5-(alkylthiomethyl)-2-furoic acid derivatives. The use of environmentally benign conditions, such as aqueous media at room temperature, further enhances the appeal of this protocol for modern, sustainable drug discovery efforts.
References
-
Journal of Materials and Environmental Science. Alkylation of Thiols in Green Mediums. [Link]
- Google Patents. US9108940B2 - Conversion of 5-(chloromethyl)
- Google Patents.
-
Azizi, N., et al. (2009). A GREEN AND HIGHLY EFFICIENT ALKYLATION OF THIOLS IN WATER. Journal of the Iranian Chemical Society. [Link]
-
PubMed. Discovery of a series of 5-phenyl-2-furan derivatives containing 1,3-thiazole moiety as potent Escherichia coli β-glucuronidase inhibitors. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US9108940B2 - Conversion of 5-(chloromethyl)-2-furaldehyde into 5-methyl-2-furoic acid and derivatives thereof - Google Patents [patents.google.com]
- 3. Discovery of a series of 5-phenyl-2-furan derivatives containing 1,3-thiazole moiety as potent Escherichia coli β-glucuronidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sid.ir [sid.ir]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
Application Note: The 5-[(Butylsulfanyl)methyl]furan-2-carboxylic Acid Scaffold
Executive Summary
This guide details the utility of 5-[(Butylsulfanyl)methyl]furan-2-carboxylic acid (hereafter referred to as BF2C ) as a strategic scaffold in early-stage drug discovery. While often encountered as a screening hit, BF2C represents a "privileged structure" combining a polar, ionizable headgroup (furan-2-carboxylate) with a flexible, lipophilic tail (butylsulfanyl).
This molecule is primarily applied in two therapeutic areas:
-
Neuroscience: As a core pharmacophore for D-Amino Acid Oxidase (DAAO) inhibitors (Schizophrenia/Cognition).
-
Metabolic Disease: As a fragment lead for Free Fatty Acid Receptor 1 (GPR40/FFAR1) agonists (Type 2 Diabetes).
Chemical Profile & Pharmacophore Analysis
Physicochemical Properties[1]
-
Molecular Formula: C₁₀H₁₄O₃S
-
Molecular Weight: 214.28 g/mol
-
Predicted pKa: ~3.6 (Carboxylic acid). At physiological pH (7.4), the molecule exists primarily as the carboxylate anion.
-
Lipophilicity (cLogP): ~2.5. The butyl chain balances the polarity of the acid, ensuring membrane permeability while maintaining aqueous solubility for assays.
Structural Logic (Pharmacophore Map)
BF2C is not merely a random screening compound; it is a tripartite probe:
-
The Anchor (Carboxylate): Forms a salt bridge with arginine residues common in binding pockets (e.g., Arg283 in DAAO, Arg183/258 in GPR40).
-
The Spacer (Furan): A rigid, aromatic linker that orients the tail at a specific angle (approx. 146°) relative to the acid, unlike the 180° vector of para-substituted benzenes.
-
The Tail (Butylsulfanyl):
-
Hydrophobic Interaction: The butyl group probes lipophilic pockets.
-
Thioether Linker (-S-): Provides rotational flexibility distinct from carbon analogs and serves as a "metabolic switch" (susceptible to oxidation).
-
Application 1: D-Amino Acid Oxidase (DAAO) Inhibition
Context: DAAO degrades D-serine, a co-agonist of the NMDA receptor.[1] Inhibiting DAAO raises D-serine levels, potentially alleviating cognitive symptoms in schizophrenia.[1] Furan-2-carboxylic acids are classic competitive inhibitors of DAAO, mimicking the D-amino acid substrate.
Mechanism of Action
BF2C acts as a competitive inhibitor .
-
The carboxylate mimics the
-carboxyl of D-amino acids, binding to Arg283 and Tyr224 in the active site. -
The furan ring sits in the planar active site above the FAD cofactor.
-
The butylsulfanyl tail extends into the hydrophobic "substrate specificity pocket," displacing water and increasing binding affinity compared to unsubstituted furan-2-carboxylic acid.
Protocol: High-Throughput DAAO Inhibition Assay
Objective: Determine the IC₅₀ of BF2C against human DAAO (hDAAO).
Materials:
-
Recombinant hDAAO enzyme.
-
Substrate: D-Serine (50 mM stock).
-
Detection: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).
-
Buffer: 50 mM Sodium Pyrophosphate, pH 8.3.
Workflow:
-
Preparation: Dissolve BF2C in DMSO to 10 mM. Prepare serial dilutions (0.1 nM to 100 µM) in assay buffer (Final DMSO < 1%).
-
Enzyme Mix: Dilute hDAAO (final conc. 5 nM) and HRP (5 U/mL) in buffer.
-
Incubation: Add 10 µL of BF2C dilution and 20 µL of Enzyme Mix to a black 384-well plate. Incubate for 15 min at 25°C to allow inhibitor binding.
-
Reaction Start: Add 20 µL of Substrate Mix (D-Serine + Amplex Red).
-
Detection: Monitor fluorescence (Ex/Em: 530/590 nm) kinetically for 20 minutes.
-
Analysis: Calculate the slope of the linear phase. Plot % Inhibition vs. Log[BF2C].
Validation Criteria:
-
Z-factor: > 0.5.
-
Reference Standard: 3-methylpyrazole-5-carboxylic acid or known furan acid (IC₅₀ should be within 3x of literature).
Application 2: GPR40 (FFAR1) Agonist Screening
Context: GPR40 is activated by medium-to-long chain fatty acids.[2] BF2C serves as a "fragment-like" agonist where the carboxylic acid mimics the fatty acid headgroup and the butyl chain mimics the lipid tail.
Structural Activity Relationship (SAR) Logic
While BF2C itself is a weak-to-moderate agonist, it is an excellent starting scaffold .
-
Modification: The "butylsulfanyl" chain is often too short for nanomolar potency.
-
Strategy: Use BF2C to validate the binding mode (Acid-Arg interaction), then extend the butyl chain to a phenoxy-alkyl or biphenyl group to reach the secondary hydrophobic pocket of GPR40.
Protocol: Calcium Flux Assay (FLIPR)
Objective: Measure intracellular Ca²⁺ release induced by BF2C in CHO-K1 cells overexpressing GPR40.
Workflow:
-
Cell Plating: Seed CHO-hGPR40 cells (10,000/well) in 384-well black/clear plates. Incubate overnight.
-
Dye Loading: Aspirate media. Add Calcium-4 dye (Molecular Devices) in HBSS/HEPES buffer containing 2.5 mM Probenecid (to prevent dye efflux). Incubate 1 hr at 37°C.
-
Compound Addition: Add BF2C (7-point dilution series).
-
Measurement: Immediately record fluorescence on a FLIPR Tetra or Hamamatsu FDSS (1 sec intervals for 60 sec).
-
Data Processing: Calculate
(Peak response minus baseline).
Synthetic Expansion & Derivatization
To optimize BF2C, medicinal chemists should exploit two vectors:
| Modification Site | Chemical Strategy | Goal |
| Thioether (-S-) | Oxidation with | Convert to Sulfoxide (-SO-) or Sulfone (-SO₂-) . Changes vector geometry and polarity; improves metabolic stability. |
| Carboxylic Acid | Bioisosteric replacement | Convert to Tetrazole or Oxadiazolone . Improves oral bioavailability and membrane permeability. |
| Furan C5 Position | Suzuki Coupling (requires bromination first) | Replace alkyl tail with aryl/heteroaryl rings for |
Visualizing the Workflow
The following diagram illustrates the decision matrix for using BF2C in drug discovery.
Caption: Strategic workflow for deploying the BF2C scaffold in distinct therapeutic areas.
References
-
DAAO Inhibition: Duplantier, A. J., et al. "Discovery, SAR, and Pharmacokinetics of a Novel Series of Furan-2-Carboxylic Acid D-Amino Acid Oxidase (DAAO) Inhibitors." Journal of Medicinal Chemistry, 2009.
-
GPR40 Agonists: Christiansen, E., et al. "Discovery of a Potent and Selective Free Fatty Acid Receptor 1 (FFAR1/GPR40) Agonist with Favorable Pharmacokinetic Properties."[3] Journal of Medicinal Chemistry, 2013.
-
Furan Scaffold Review: Keem, B., et al. "Furan-2-carboxylic acids as privileged scaffolds in drug discovery." Archives of Pharmacal Research, 2016.
-
Assay Protocols: "DAAO Inhibitor Screening Protocol." BioVision (Abcam) Application Note.
Sources
Application Notes and Protocols for the In Vitro Evaluation of Furan-Based Carboxylic Acids
Introduction
Furan-based carboxylic acids represent a versatile class of heterocyclic organic compounds that are gaining significant attention in medicinal chemistry and drug development.[1] The furan ring system is a core scaffold in numerous molecules exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and antitumor properties.[2][3] These compounds, derivable from renewable biomass sources, are valuable building blocks for creating novel therapeutic agents.[4][5]
The initial characterization of any new chemical entity requires a robust and systematic evaluation of its biological effects. In vitro assays serve as the critical first step in this process, providing essential data on cytotoxicity, mechanisms of action, and potential therapeutic efficacy in a controlled, high-throughput environment. This guide offers a curated selection of field-proven in vitro protocols specifically tailored for the preliminary screening and characterization of furan-based carboxylic acids. As a senior application scientist, this document is structured not as a rigid template, but as a logical workflow, explaining the causality behind experimental choices to ensure scientific integrity and generate reliable, reproducible data.
Part 1: Preliminary Considerations - The Foundation of Reliable Data
Before commencing any biological assay, it is imperative to establish the fundamental physicochemical properties of the test compounds. Inaccurate assumptions about solubility or stability can lead to significant artifacts and misinterpretation of results.
Solubility Assessment and Stock Solution Preparation
The majority of cell-based and biochemical assays are conducted in aqueous buffers or culture media. Furan-based carboxylic acids can exhibit variable solubility depending on their specific substitutions.[6] Therefore, determining their solubility limit in the assay vehicle is a non-negotiable first step. Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions due to its broad solvency and compatibility with most assays at low final concentrations (<0.5% v/v).
Protocol 1: Stock Solution Preparation
-
Initial Solubility Test : Begin by attempting to dissolve 1-2 mg of the furan-based carboxylic acid in 100 µL of high-purity DMSO. Vortex thoroughly and visually inspect for any undissolved particulate matter.
-
Warming and Sonication : If the compound does not fully dissolve, gently warm the solution to 37°C for 10-15 minutes and/or sonicate in a water bath. This can aid in the dissolution of kinetically-limited compounds.
-
Stock Concentration : Prepare a primary stock solution at a concentration of 10-50 mM in 100% DMSO, ensuring complete dissolution. This high concentration allows for minimal volumes to be added to the final assay, thereby reducing the risk of solvent-induced artifacts.
-
Storage : Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light and moisture, to maintain compound integrity. Avoid repeated freeze-thaw cycles.
Compound Stability
Furan rings can be susceptible to degradation under certain conditions (e.g., extreme pH, prolonged light exposure). While comprehensive stability studies are complex, researchers should be mindful of potential issues. It is advisable to prepare fresh dilutions from the frozen stock for each experiment.
Part 2: Core In Vitro Assays - A Multi-Faceted Evaluation
The following sections detail key assays to build a comprehensive biological profile of a furan-based carboxylic acid. The workflow typically begins with assessing cytotoxicity to establish a safe therapeutic window before proceeding to more specific functional assays.
Cytotoxicity and Cell Viability Assays
Causality and Rationale: This is the cornerstone of in vitro profiling. It determines the concentration at which a compound is toxic to cells, which is critical for two reasons: 1) It identifies potential anticancer agents[7][8], and 2) It establishes the non-toxic concentration range for subsequent assays (e.g., anti-inflammatory, antiviral) to ensure that observed effects are not simply a result of cell death. The MTT assay is a robust, widely used colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[9]
Workflow: MTT Cytotoxicity Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Protocol 2: MTT Assay for IC50 Determination [8][9][10][11]
-
Principle : Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells.[11]
-
Materials :
-
Human cancer cell line (e.g., HeLa, MCF-7, HepG2) and/or a normal cell line (e.g., L929).[7][12]
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
96-well flat-bottom microtiter plates.
-
Furan-based carboxylic acid stock solution (in DMSO).
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01M HCl).
-
Microplate reader.
-
-
Procedure :
-
Cell Seeding : Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[10]
-
Compound Treatment : Prepare serial dilutions of the furan compound in culture medium. A typical concentration range might be 0.1, 1, 10, 50, 100, and 200 µM. Remove the old medium and add 100 µL of medium containing the test compounds.
-
Controls (Critical for Validation) :
-
Negative Control : Wells with cells and medium only (represents 100% viability).
-
Vehicle Control : Wells with cells and medium containing the highest concentration of DMSO used in the treatment wells (to check for solvent toxicity).
-
Positive Control : Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank Control : Wells with medium only (no cells) for background subtraction.
-
-
Incubation : Incubate the plate for a defined period, typically 24, 48, or 72 hours.[11]
-
MTT Addition : After incubation, add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.[10]
-
Solubilization : Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Readout : Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.
-
-
Data Analysis :
-
Subtract the average absorbance of the blank control from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) × 100
-
-
Plot % Viability against the log of the compound concentration and use non-linear regression analysis (e.g., log(inhibitor) vs. response) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Pyridine carbohydrazide furan derivative | MCF-7 | 4.06 | [8][13] |
| N-phenyl triazinone furan derivative | MCF-7 | 2.96 | [8][13] |
| Silver(I) furan-2-carboxylate complex | Jurkat | 8.00 | [13] |
| Methyl 5-(hydroxymethyl)furan-2-carboxylate | HeLa | 64.00 µg/mL | [7][12] |
| Methyl 5-(hydroxymethyl)furan-2-carboxylate | HepG2 | 102.53 µg/mL | [7][12] |
Antioxidant Activity Assays
Causality and Rationale: Many pathological conditions, including inflammation and cancer, are associated with oxidative stress caused by an imbalance of reactive oxygen species (ROS). Compounds that can scavenge free radicals have therapeutic potential.[2] The DPPH (2,2-Diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to screen for radical scavenging activity. The electron-rich furan ring is hypothesized to contribute to this activity.[2][14]
Protocol 3: DPPH Radical Scavenging Assay [15][16][17]
-
Principle : DPPH is a stable free radical with a deep purple color, showing a characteristic absorbance maximum around 517 nm. When it accepts an electron or hydrogen radical from an antioxidant compound, it becomes a stable, yellow-colored molecule (DPPH-H), resulting in a decrease in absorbance.[15] The degree of discoloration is proportional to the scavenging activity of the compound.
-
Materials :
-
Procedure :
-
DPPH Solution Preparation : Prepare a ~60 µM (or 0.1 mM) solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0. Store in the dark.
-
Sample Preparation : Prepare serial dilutions of the test compound and the positive control in methanol in a 96-well plate (e.g., 100 µL per well).
-
Reaction Initiation : Add an equal volume (e.g., 100 µL) of the DPPH solution to each well. Mix gently.
-
Controls :
-
Negative Control : Methanol + DPPH solution (represents 0% scavenging).
-
Blank : Methanol only (for background subtraction).
-
-
Incubation : Incubate the plate in the dark at room temperature for 30 minutes.[18]
-
Readout : Measure the absorbance at 517 nm.
-
-
Data Analysis :
-
Calculate the percentage of radical scavenging activity:
-
% Scavenging = [ (A_control - A_sample) / A_control ] × 100
-
Where A_control is the absorbance of the negative control and A_sample is the absorbance of the test compound.
-
-
Plot the % Scavenging against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
-
| Assay | Compound Type | Typical IC₅₀ Range | Reference |
| DPPH Scavenging | Hydroxy-substituted styryl-furans | ~40 µM | [16] |
| Hydrogen Peroxide Scavenging | Furan hybrids | 71-78 µg/mL | [1] |
| ABTS Scavenging | Vaccinium bracteatum extracts | 71.1 µg/mL | [18] |
Anti-inflammatory Assays
Causality and Rationale: Chronic inflammation is a key driver of many diseases. Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis. The ability of a compound to prevent heat-induced denaturation of a standard protein, such as bovine serum albumin (BSA), serves as a valuable and straightforward in vitro screen for potential anti-inflammatory activity.[1]
Protocol 4: Inhibition of Albumin Denaturation [1]
-
Principle : When heated, albumin undergoes denaturation, leading to an increase in turbidity which can be measured spectrophotometrically. Anti-inflammatory drugs can stabilize the protein, preventing denaturation and thus reducing the turbidity.
-
Materials :
-
Bovine Serum Albumin (BSA), 1% solution.
-
Phosphate Buffered Saline (PBS), pH 6.4.
-
Furan-based carboxylic acid stock solution.
-
Positive control (e.g., Diclofenac sodium or Ketoprofen).[1]
-
Spectrophotometer.
-
-
Procedure :
-
Reaction Mixture : In test tubes, prepare a 5 mL reaction mixture containing 0.2 mL of BSA solution, 2.8 mL of PBS, and 2 mL of varying concentrations of the test compound (e.g., 10-500 µg/mL).
-
Control : Prepare a control tube containing BSA and PBS but no test compound.
-
Incubation : Incubate all tubes at 37°C for 20 minutes.
-
Heat Denaturation : Induce denaturation by incubating the tubes in a water bath at 70°C for 5 minutes.
-
Cooling : Cool the tubes to room temperature.
-
Readout : Measure the absorbance (turbidity) of the solutions at 660 nm.
-
-
Data Analysis :
-
Calculate the percentage inhibition of denaturation:
-
% Inhibition = [ (A_control - A_sample) / A_control ] × 100
-
-
Determine the IC₅₀ value from a dose-response curve.
-
Mechanistic Insights: Apoptosis Induction
Causality and Rationale: If a furan-based carboxylic acid shows potent cytotoxicity against cancer cells but not normal cells, the next logical step is to investigate how it kills the cancer cells. Apoptosis, or programmed cell death, is a common and desirable mechanism for anticancer drugs. A hallmark of apoptosis is the activation of a cascade of enzymes called caspases.[9]
Hypothesized Apoptotic Pathway for a Furan Derivative
Caption: A simplified extrinsic apoptosis pathway potentially activated by a furan derivative.
While a detailed protocol for caspase assays is beyond the scope of this introductory guide, commercially available kits (e.g., Caspase-Glo® 3/7) provide a straightforward, luminescence-based method to quantify the activity of key executioner caspases, confirming an apoptotic mechanism of action.[11]
References
- Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022).
- Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. (2025). PubMed.
- Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity. (n.d.). Science Alert.
- Application Notes and Protocols for Furan-Carbaldehyde Derivatives in Medicinal Chemistry. (n.d.). Benchchem.
- Furan fatty acid as an anti-inflammatory component from the green-lipped mussel Perna canaliculus. (2011). PMC.
- Application Notes and Protocols for Cell-based Assays Using 2-Furanacetamide. (n.d.). Benchchem.
- A Comparative Guide to the Biological Activity of 2-Furancarboxylic Acid and Its Analogues. (n.d.). Benchchem.
- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Deriv
- Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells. (2023). PMC.
- Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis,Characterization, Biological and Electrochemical Analaysis. (2025). Journal of Chemical Health Risks.
- Carboxylic Acids as Activators of NRF2: Antioxidant and Anti- inflamm
- Design, synthesis, anti-inflammatory evaluation and in silico molecular docking of novel furan-based derivatives with promising TNF-α inhibitory activity. (n.d.).
- Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants. (2023). Journal of Medicinal and Chemical Sciences.
- Anti-oxidation properties of 2-substituted furan deriv
- Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. (2025).
- Discovery of furan carboxylate derivatives as novel inhibitors of ATP-citrate lyase via virtual high-throughput screening. (2017). PubMed.
- Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). PMC.
- Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity. (n.d.). Science Alert.
- Measurement and modeling of solubility of furan 2-carboxylic acid in mono and binary systems. (2025).
- Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). PMC.
- Phytochemical compositions, antioxidant and antimicrobial activities analysis of extracts from Vaccinium bracte
- Measurement and modeling of solubility of furan 2-carboxylic acid in mono and binary systems. (2021). Semantic Scholar.
- Constructing a chemoenzymatic strategy for enhancing the efficiency of selectively transforming 5-hydroxymethylfurfural into furan carboxylic acids. (n.d.). Green Chemistry (RSC Publishing).
- Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents. (2025).
- One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. (n.d.).
- A REVIEW ON FURAN: DETECTION AND ANALYSIS METHODS. (2025).
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Troubleshooting & Optimization
preventing oxidation of thioether group in furan derivatives
This guide is designed for researchers, scientists, and professionals in drug development who are working with furan derivatives containing thioether functionalities. The inherent reactivity of both the furan ring and the thioether group presents unique challenges, particularly concerning oxidative stability. This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges, ensuring the integrity of your compounds and the reliability of your experimental outcomes.
Troubleshooting Guide: Preventing and Addressing Thioether Oxidation
This section addresses specific problems you may encounter during your research, offering step-by-step solutions and the scientific rationale behind them.
Scenario 1: My thioether-furan compound is showing signs of oxidation (e.g., appearance of sulfoxide/sulfone peaks in NMR/LC-MS) after synthesis and workup.
Possible Causes and Solutions:
-
Atmospheric Oxygen: Thioethers can be susceptible to slow oxidation by atmospheric oxygen, a process that can be accelerated by light and trace metal impurities.
-
Immediate Action: Once your reaction is complete, perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon) to the extent possible.[1] Degas all solvents used for extraction and chromatography.
-
Long-Term Strategy: For particularly sensitive compounds, consider adding a scavenger for reactive oxygen species (ROS) during the workup.
-
-
Peroxide Contamination in Solvents: Ethers like THF and diethyl ether are notorious for forming explosive peroxides upon storage, which are potent oxidizing agents.
-
Preventative Measure: Always use freshly distilled or inhibitor-free solvents that have been tested for the presence of peroxides. Commercial test strips are readily available for this purpose.
-
Troubleshooting Protocol: If you suspect peroxide contamination, you can quench the solvent by passing it through a column of activated alumina.
-
-
Oxidative Reaction Conditions: Some reagents used in your synthetic steps might be inadvertently oxidizing the thioether.
-
Reagent Review: Carefully examine all reagents used in the reaction. For instance, some grades of mineral acids can contain oxidizing impurities.
-
Alternative Reagents: If a specific reagent is suspect, explore milder alternatives.
-
Experimental Protocol: Quenching Peroxides in Ethereal Solvents
-
Safety First: Peroxide quenching can be exothermic. Perform this procedure in a fume hood, wearing appropriate personal protective equipment (PPE).
-
Setup: Pack a glass chromatography column with activated basic alumina. The amount of alumina will depend on the volume of solvent to be purified. A general rule of thumb is to use about 100g of alumina per liter of solvent.
-
Elution: Carefully pass the solvent through the alumina column under a positive pressure of inert gas.
-
Collection: Collect the purified solvent in a clean, dry flask containing a small amount of a stabilizer like butylated hydroxytoluene (BHT) if it will be stored.
-
Verification: Retest the solvent for peroxides to ensure the quenching was successful.
Scenario 2: My purified furan-thioether derivative degrades during storage.
Possible Causes and Solutions:
-
Storage Conditions: Exposure to light, air, and elevated temperatures can promote the oxidation of your compound. Furan compounds themselves can be sensitive to light and air.[2][3]
-
Optimized Storage Protocol:
-
Store the compound in an amber vial to protect it from light.
-
Purge the vial with an inert gas (argon or nitrogen) before sealing.
-
For long-term storage, keep the vial at a low temperature, such as in a refrigerator or freezer (-20 °C).[3][4]
-
Consider storing the compound as a solution in a degassed aprotic solvent, which can sometimes improve stability compared to storing it as a neat solid.
-
-
-
Inherent Instability: The electronic properties of your specific furan-thioether derivative might render it particularly prone to oxidation.
Table 1: Recommended Storage Conditions for Furan-Thioether Derivatives
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert (Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen. |
| Light | Amber vial or protection from light | Prevents photo-oxidation.[2] |
| Temperature | ≤ 4 °C (refrigerated) | Reduces the rate of degradation reactions.[4][7] |
| Container | Tightly sealed glass vial | Prevents exposure to air and moisture.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary oxidizing species I should be concerned about?
The most common culprits are atmospheric oxygen, peroxides in solvents (especially ethers), and certain reactive oxygen species (ROS) that might be generated in your reaction mixture.[8][9] Stronger oxidizing agents like peroxy acids (e.g., m-CPBA), hydrogen peroxide, and ozone will readily oxidize thioethers to sulfoxides and then to sulfones.[10][11]
Q2: Can I use antioxidants to protect my furan-thioether compound?
Yes, antioxidants can be very effective. Secondary antioxidants, such as certain thioethers and phosphites, work by decomposing hydroperoxides into non-radical, stable products.[12] Phenolic antioxidants, like BHT, are radical scavengers. The choice of antioxidant will depend on its compatibility with your reaction conditions and its solubility. Some sulfur-containing antioxidants can act as both primary and secondary antioxidants.[13][14]
Q3: How do I choose a suitable protecting group for the thioether moiety?
The ideal protecting group should be easy to install, stable to your reaction conditions, and readily removable without affecting the furan ring or other functional groups. Common strategies for protecting thiols can be adapted for thioethers. For instance, S-benzyl or S-trityl groups are common for protecting thiols and can be considered.[5] However, the deprotection conditions for these groups often involve strong acids or reducing agents, which might not be compatible with the furan ring.[5][6] A thorough review of the stability of your specific furan system to potential deprotection conditions is crucial.
Q4: What purification techniques are best for minimizing oxidation?
Flash column chromatography on silica gel is a common purification method, but the silica can sometimes promote oxidation, especially if the compound is on the column for an extended period.[15]
Best Practices for Chromatography:
-
Use Degassed Solvents: Always sparge your chromatography solvents with an inert gas to remove dissolved oxygen.
-
Work Quickly: Do not let your compound sit on the column longer than necessary.
-
Consider Alternative Stationary Phases: For highly sensitive compounds, consider using a less acidic stationary phase like alumina or a bonded phase like C18 in reversed-phase chromatography.
Q5: How can I confirm that oxidation has occurred?
Several analytical techniques can be used to identify the oxidation products of thioethers:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The protons on the carbons adjacent to the sulfur will experience a downfield shift upon oxidation to the sulfoxide and a further downfield shift upon oxidation to the sulfone.
-
Mass Spectrometry (MS): You will observe an increase in the molecular weight corresponding to the addition of one oxygen atom (for the sulfoxide, M+16) or two oxygen atoms (for the sulfone, M+32).
-
Infrared (IR) Spectroscopy: The formation of a sulfoxide will introduce a strong S=O stretching band around 1050 cm⁻¹. A sulfone will show two S=O stretching bands, typically around 1300 and 1150 cm⁻¹.
Visualizing the Chemistry
Diagram 1: Thioether Oxidation Pathway
This diagram illustrates the stepwise oxidation of a thioether to a sulfoxide and then to a sulfone.
Caption: Recommended experimental workflow.
References
-
Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. [Link]
-
Li, J., et al. (2025, March 19). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters. [Link]
-
ResearchGate. Proposed mechanism of the oxidation of thioethers to the corresponding sulfone and sulfoxide. [Link]
-
Li, J., et al. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC. [Link]
-
YouTube. (2019, July 15). 04.07 Thioethers. [Link]
-
Kholdeeva, O. A., et al. (2018). Thioether oxidation with tert-butyl hydroperoxide catalysed by Zr(iv)-substituted polyoxometalates. Dalton Transactions. [Link]
-
Tintoll. (2026, January 8). Thioether Antioxidant. [Link]
-
Isidro-Llobet, A., et al. (n.d.). 5.1 Introduction 5.2 Thioether Derivatives. Thieme Chemistry. [Link]
-
Chemistry Steps. (2021, December 14). Reactions of Thiols. [Link]
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of Furan. [Link]
-
MDPI. (2022, May 16). Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. [Link]
- Google Patents.
-
Longdom Publishing. (2023, February 1). Oxidative Reactions Role in the Synthesis of Organic Compounds. [Link]
-
PubMed. (2015). Furan formation during storage and reheating of sterilised vegetable purées. [Link]
-
Oxford Learning Link. Appendix 6: Protecting groups. [Link]
-
PMC. (2017). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. [Link]
-
Willingdon College, Sangli. Protection and deprotection. [Link]
-
MDPI. (2022, October 14). Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. [Link]
-
ACS Publications. (2022, March 1). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. [Link]
-
ResearchGate. (2016, May 25). Hi, does anyone have an idea on how to purify a molecule with free thiol function without risking its oxidation?[Link]
- Google Patents. CN103910658A - Method of oxidizing thioether to sulfone.
-
ResearchGate. Optically Active Bisthioethers and Disulfones Derived from Furan-2(5H)-one and Dithiols: Synthesis and Structure. [Link]
-
ResearchGate. (2025, August 6). Effect of sterilization conditions on the formation of furan and its derivatives in canned foods with different substrates. [Link]
-
ResearchGate. Fig. 2. A: Concentration of furfural during 13 weeks of storage. B:. [Link]
-
ResearchGate. Oxidation of furans (Review). [Link]
-
Reddit. (2013, October 4). Handling thiols in the lab. [Link]
-
ResearchGate. (2025, August 6). Oxidation of Chiral 2(5H)-Furanone Bis-Thioethers to Disulfoxides. [Link]
-
MDPI. (2022, December 17). Thioether and Ether Furofuran Lignans: Semisynthesis, Reaction Mechanism, and Inhibitory Effect against α-Glucosidase and Free Radicals. [Link]
-
PubMed. (2023, October 15). Furan-based (photo)oxidation reactions and their application in nucleic acid and protein targeting. [Link]
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Validation & Comparative
A Researcher's Comparative Guide to the ¹H NMR Spectrum of 5-[(Butylsulfanyl)methyl]furan-2-carboxylic Acid
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-[(Butylsulfanyl)methyl]furan-2-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document moves beyond a simple spectral interpretation to offer a comparative analysis, predictive insights, and the underlying scientific principles that govern the observed spectral characteristics.
Introduction to 5-[(Butylsulfanyl)methyl]furan-2-carboxylic Acid and the Importance of ¹H NMR
5-[(Butylsulfanyl)methyl]furan-2-carboxylic acid is a heterocyclic compound featuring a furan ring, a carboxylic acid, and a butylsulfanylmethyl substituent. This molecular architecture presents a unique set of protons in distinct chemical environments, making ¹H NMR spectroscopy an invaluable tool for its structural verification and purity assessment. The precise chemical shifts, coupling constants, and integration of the proton signals provide a detailed fingerprint of the molecule.
Understanding the ¹H NMR spectrum is critical for confirming successful synthesis, identifying potential impurities, and studying the molecule's conformational dynamics. In drug development, for instance, unambiguous structural confirmation is a fundamental regulatory requirement.
Predicted ¹H NMR Spectrum: A Comparative Analysis
While an experimentally acquired spectrum for 5-[(Butylsulfanyl)methyl]furan-2-carboxylic acid is the gold standard, a predictive analysis based on established principles and data from analogous structures offers significant insight.[1][2] This section compares the expected spectral features with those of structurally related compounds.
Molecular Structure and Proton Labeling:
Caption: Structure of 5-[(Butylsulfanyl)methyl]furan-2-carboxylic acid with proton labeling.
Predicted Chemical Shifts and Splitting Patterns:
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Protons | Rationale and Comparison |
| H (COOH) | ~11.0-12.0 | Broad Singlet | - | Carboxylic acid protons are highly deshielded and often appear as a broad signal due to hydrogen bonding and exchange.[3] |
| H (furan, 3) | ~7.2-7.4 | Doublet | H (furan, 4) | Protons on furan rings typically appear in the aromatic region.[4] The electron-withdrawing carboxylic acid group at C2 deshields H3. For comparison, the H3 proton in 2-furoic acid appears around 7.35 ppm.[5] |
| H (furan, 4) | ~6.5-6.7 | Doublet | H (furan, 3) | The H4 proton is also in the aromatic region but is generally upfield compared to H3. In 2-furoic acid, the H4 proton resonates at approximately 6.57 ppm.[5] |
| H (a) | ~3.8-4.0 | Singlet | - | This methylene group is adjacent to both the electron-donating sulfur atom and the furan ring, leading to a downfield shift. |
| H (b) | ~2.5-2.7 | Triplet | H (c) | The methylene group adjacent to the sulfur atom is deshielded. In n-butyl methyl sulfide, the α-methylene protons appear around 2.49 ppm.[6][7] |
| H (c) | ~1.5-1.7 | Sextet | H (b), H (d) | This methylene group is in a typical alkyl environment.[8] |
| H (d) | ~1.3-1.5 | Sextet | H (c), H (e) | Also in a standard alkyl environment, slightly more shielded than H(c).[8] |
| H (e) | ~0.9-1.0 | Triplet | H (d) | The terminal methyl group of the butyl chain is the most shielded of the alkyl protons.[9] |
Justification for Predictions (Causality):
The predicted chemical shifts are based on the principle that the electronic environment surrounding a proton dictates its resonance frequency.[10]
-
Furan Protons: The electronegativity of the oxygen atom and the aromatic ring current in the furan ring cause a significant downfield shift for the attached protons.[11] The electron-withdrawing nature of the carboxylic acid group further deshields the adjacent H3 proton.
-
Alkyl Chain Protons: The chemical shifts of the butyl chain protons are primarily influenced by the electronegativity of the adjacent sulfur atom. The deshielding effect diminishes with increasing distance from the sulfur.
-
Methylene Bridge Protons (H(a)): The position of this singlet is influenced by both the sulfur atom and the furan ring, placing it in a distinct downfield region.
Comparative Data from Similar Structures:
-
2-Furoic Acid: The chemical shifts of the furan protons in 2-furoic acid are reported to be approximately 7.35 ppm (H3), 6.57 ppm (H4), and a carboxylic acid proton around 12.36 ppm in CDCl₃.[5] This provides a strong basis for our predictions for the furan protons in the target molecule.
-
n-Butyl Methyl Sulfide: The protons on the butyl chain of this simpler sulfide provide a reference for the butylsulfanyl group. The reported shifts are approximately 2.49 ppm (α-CH₂), 1.55 ppm (β-CH₂), 1.40 ppm (γ-CH₂), and 0.92 ppm (δ-CH₃).[6][12]
In-Depth Analysis of Key Spectral Features
A deeper dive into the expected spectrum reveals subtle yet important details.
Coupling Constants (J-values):
The coupling between adjacent protons provides valuable structural information.
-
³J(H3-H4): The coupling constant between the two furan protons is expected to be in the range of 3-4 Hz, which is typical for cis-protons on a five-membered heterocyclic ring.[13][14]
-
³J(Hb-Hc) and ³J(Hc-Hd): The vicinal coupling in the butyl chain is anticipated to be around 7-8 Hz, characteristic of freely rotating alkyl chains.
-
³J(Hd-He): This coupling will also be approximately 7-8 Hz.
Integration:
The relative areas under each peak correspond to the number of protons giving rise to that signal. For 5-[(Butylsulfanyl)methyl]furan-2-carboxylic acid, the expected integration ratio would be:
COOH : H3 : H4 : Ha : Hb : Hc : Hd : He = 1 : 1 : 1 : 2 : 2 : 2 : 2 : 3
This integration pattern is a powerful tool for confirming the presence and relative abundance of each proton environment.
Experimental Protocol for High-Quality ¹H NMR Data Acquisition
To obtain a reliable ¹H NMR spectrum, a standardized and carefully executed experimental protocol is essential.
Workflow for ¹H NMR Analysis:
Caption: A standardized workflow for acquiring and analyzing a ¹H NMR spectrum.
Detailed Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 5-25 mg of 5-[(Butylsulfanyl)methyl]furan-2-carboxylic acid.[15][16] The exact amount may be adjusted based on the spectrometer's sensitivity.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.[17] The choice of solvent is crucial as it can influence chemical shifts.[18]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrumental Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Perform locking and shimming procedures to optimize the magnetic field homogeneity.
-
Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and pulse width. For a routine ¹H spectrum, 8-16 scans are typically sufficient.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Comparison with Alternative Spectroscopic Techniques
While ¹H NMR is a primary tool for structural elucidation, other techniques provide complementary information.
| Technique | Information Provided | Advantages | Limitations |
| ¹³C NMR | Number and type of carbon environments. | Provides a carbon skeleton map. | Lower sensitivity than ¹H NMR, often requiring more sample and longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula. | Does not provide detailed information on the connectivity of atoms. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, O-H). | Fast and non-destructive. | Provides limited information on the overall molecular structure. |
| 2D NMR (e.g., COSY, HSQC) | Correlation between nuclei (H-H, C-H). | Unambiguously establishes connectivity. | More time-consuming to acquire and process. |
A comprehensive structural analysis often involves a combination of these techniques to build a complete and confident picture of the molecule's identity and purity.
Conclusion
The ¹H NMR spectrum of 5-[(Butylsulfanyl)methyl]furan-2-carboxylic acid is predicted to exhibit a set of distinct and interpretable signals that are highly characteristic of its molecular structure. By comparing these predicted features with data from analogous compounds and employing a rigorous experimental protocol, researchers can confidently verify the structure and purity of this compound. This guide provides the foundational knowledge and practical insights necessary for a thorough and accurate ¹H NMR analysis in a research and development setting.
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Technical Comparison: Optimization of Mass Spectrometry Fragmentation Strategies for 5-(butylthiomethyl)-2-furoic Acid
Executive Summary
This technical guide provides a comparative analysis of mass spectrometry (MS) fragmentation strategies for 5-(butylthiomethyl)-2-furoic acid (MW: 214.28 Da). As a functionalized furan derivative often encountered in metabolic studies or as a synthetic intermediate, its characterization requires a dual-approach strategy. This guide compares Electron Ionization (EI) via GC-MS against Electrospray Ionization (ESI) via LC-MS/MS, evaluating their utility for structural elucidation versus high-sensitivity quantification.
Key Findings:
-
EI (70 eV): Provides a rich spectral fingerprint dominated by
-cleavage at the thioether and decarboxylation, ideal for structural confirmation. -
ESI (-): Yields a stable deprotonated precursor
with controlled fragmentation (CID), superior for biological matrix quantification.
Structural Analysis & Theoretical Reactivity
The molecule consists of three distinct pharmacophores that dictate its fragmentation physics:
-
2-Furoic Acid Core: Prone to decarboxylation (
loss) and furan ring opening. -
Thioether Linker (
): The bond is the "weak link," susceptible to homolytic cleavage (EI) and charge-remote fragmentation. -
Butyl Chain: Acts as a hydrophobic tail, directing
-cleavage and potential hydrogen rearrangements (McLafferty-type).
Physicochemical Profile
| Property | Value | MS Implication |
| Formula | Monoisotopic Mass: 214.0664 Da | |
| Acidity (pKa) | ~3.1 (Furoic acid) | Favors negative mode ESI ( |
| Volatility | Low (Polar acid) | Requires derivatization (TMS/Methylation) for optimal GC-MS. |
Comparative Methodology: EI vs. ESI
This section contrasts the two primary workflows. The "Alternative" here is defined as the choice of ionization energy regime: Hard (EI) vs. Soft (ESI) .
Method A: Electron Ionization (GC-MS)
Target Application: Impurity profiling and synthesis validation.
In the EI regime (70 eV), the molecular ion (
Characteristic Fragments:
-
m/z 214: Parent Ion (Weak).
-
m/z 169/170: Loss of
(Decarboxylation). -
m/z 157: Loss of Butyl radical (
, -57 Da) via -cleavage at Sulfur. -
m/z 125: Rupture of the
bond, leaving the furoic acid methyl cation.
Method B: Electrospray Ionization (LC-MS/MS)
Target Application: PK/PD studies and trace quantification.
ESI is a soft ionization technique. Due to the carboxylic acid, Negative Mode (ESI-) is the gold standard, producing a stable
Characteristic Transitions (MRM):
-
Q1 (Precursor): 213.0 (
) -
Q3 (Quantifier): 169.0 (Loss of
) -
Q3 (Qualifier): 125.0 (Cleavage of thioether side chain)
Fragmentation Pathways & Mechanism[2][3][4][5][6][7]
The following diagram illustrates the mechanistic divergence between the radical-driven fragmentation (EI) and the charge-driven fragmentation (ESI).
Figure 1: Mechanistic divergence showing radical-driven fragmentation (EI) versus charge-driven decarboxylation (ESI).
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating internal standards.
Protocol A: GC-MS with TMS Derivatization
Rationale: The free acid tails significantly on non-polar columns. Silylation improves peak shape and thermal stability.
-
Sample Prep: Dissolve 1 mg of 5-(butylthiomethyl)-2-furoic acid in 100 µL Acetonitrile.
-
Derivatization: Add 50 µL BSTFA + 1% TMCS . Incubate at 60°C for 30 mins.
-
GC Parameters:
-
Column: DB-5ms (30m x 0.25mm).
-
Temp Program: 80°C (1 min) → 20°C/min → 280°C.
-
-
Validation: Monitor m/z 73 (TMS group) as a confirmation of successful derivatization.
Protocol B: LC-MS/MS (MRM Optimization)
Rationale: Direct analysis of the polar acid without derivatization.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.
-
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µm.
-
Source Parameters (ESI-):
-
Capillary Voltage: 3500 V.
-
Gas Temp: 300°C.
-
-
MRM Setup:
-
Transition 1 (Quant): 213.0
169.0 (CE: 15 eV). -
Transition 2 (Qual): 213.0
97.0 (Furan ring fragment, CE: 25 eV).
-
Performance Comparison & Data Interpretation
The table below summarizes the expected data outputs, allowing researchers to select the method matching their analytical goal.
| Feature | EI-MS (Derivatized) | ESI-MS/MS (Direct) |
| Primary Ion | m/z 286 ( | m/z 213 ( |
| Base Peak | m/z 73 (TMS) or 271 ( | m/z 169 ( |
| Structural Detail | High (Side chain & ring specific) | Moderate (Functional group loss) |
| Sensitivity | ng/mL range | pg/mL range (High Sensitivity) |
| Matrix Tolerance | Low (Requires extraction) | High (With appropriate cleanup) |
| Recommendation | Use for Synthesis Confirmation | Use for PK/Metabolite Studies |
Critical Analysis of Fragmentation
In the EI spectrum, the Loss of 57 Da (Butyl group) is the diagnostic marker for the integrity of the thioether chain. If this peak is absent, oxidative degradation of the sulfur (to sulfoxide/sulfone) should be suspected. In ESI, the transition
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Furoic acid, TMS derivative. NIST Chemistry WebBook, SRD 69. [Link]
-
McLafferty, F. W., & Turecek, F. (1993).[5] Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage and rearrangement mechanisms).
-
HighChem LLC. (2024). mzCloud: Advanced Mass Spectral Database - 2-Furoic Acid Fragmentation. [Link]
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.
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A Researcher's Guide to the Lipophilicity of Furan-2-Carboxylic Acid Derivatives: A Comparative Analysis
For researchers and professionals in drug development, understanding the physicochemical properties of a molecule is paramount to predicting its pharmacokinetic and pharmacodynamic behavior. Among these properties, lipophilicity, often quantified as the logarithm of the partition coefficient (logP), stands out as a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1] This guide provides an in-depth comparison of the lipophilicity of furan-2-carboxylic acid and its derivatives, a class of compounds with significant therapeutic potential.[2] We will delve into experimental data, explore the structural nuances that govern lipophilicity, and provide detailed protocols for its determination.
The Significance of Lipophilicity in Drug Design
Lipophilicity is a measure of a compound's ability to dissolve in fats, oils, lipids, and non-polar solvents.[3] In drug discovery, a delicate balance of lipophilicity is often sought. A drug must possess sufficient lipophilicity to permeate biological membranes and reach its target, yet excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[1] The "Rule of Five," a widely recognized guideline for predicting drug-likeness, suggests that for oral bioavailability, a logP value of less than 5 is generally desirable.[1]
Comparative Analysis of logP Values for Furan-2-Carboxylic Acid Derivatives
The following table summarizes the logP values for furan-2-carboxylic acid and a selection of its derivatives. It is crucial to distinguish between experimentally determined values and those generated through computational models (calculated logP). While calculated values provide useful estimations, experimental data, where available, are the gold standard.[4]
| Compound | Substituent(s) | Position(s) | LogP Value | Data Type | Reference |
| Furan-2-carboxylic acid | -H | - | 0.64 | Experimental | [5] |
| Methyl furan-2-carboxylate | -OCH₃ (ester) | 2 | 1.00 - 1.066 | Experimental & Calculated | PubChem |
| 3-Methyl-furan-2-carboxylic acid | -CH₃ | 3 | 1.286 | Calculated | Cheméo |
| 5-Methyl-furan-2-carboxylic acid | -CH₃ | 5 | 1.2 | Calculated | PubChem |
| 3-Bromo-furan-2-carboxylic acid | -Br | 3 | 1.5 | Calculated | PubChem |
| 5-Chloro-furan-2-carboxylic acid | -Cl | 5 | 1.8 | Calculated | PubChem |
| 5-Nitro-furan-2-carboxylic acid | -NO₂ | 5 | Value not available | - | - |
| Furan-2,5-dicarboxylic acid | -COOH | 5 | 0.7 | Calculated | PubChem |
Note: The absence of a specific experimental logP value for some derivatives in publicly available databases highlights the importance of in-house experimental determination during drug development programs.
Structure-Lipophilicity Relationships: A Causal Analysis
The data, though limited in experimental values, allows for an analysis of the structure-lipophilicity relationships within this class of compounds.
-
Esterification: The conversion of the carboxylic acid to its methyl ester (methyl furan-2-carboxylate) increases the logP. This is expected, as the polar and ionizable carboxylic acid group is replaced by a less polar ester group, reducing its hydrogen bonding capacity with water.
-
Alkyl Substitution: The addition of a methyl group at either the 3- or 5-position increases the logP value. This is a classic effect of adding a non-polar alkyl group, which increases the overall hydrophobicity of the molecule.
-
Halogenation: The introduction of a bromine or chlorine atom also leads to an increase in lipophilicity. Halogens are more electronegative than carbon but are also larger and more polarizable, contributing to increased van der Waals interactions with the non-polar phase (n-octanol). The greater increase in logP for the chloro derivative compared to the methyl derivative (with similar size) can be attributed to the electronic effects of the halogen.
-
Additional Polar Groups: The introduction of a second carboxylic acid group, as in furan-2,5-dicarboxylic acid, results in a logP value similar to the parent compound. While adding more atoms generally increases lipophilicity, the highly polar nature of the second carboxyl group counteracts this effect.
The following diagram illustrates the conceptual relationship between substituent properties and their impact on lipophilicity.
Caption: Relationship between substituent properties and logP.
Experimental Protocols for LogP Determination
Accurate determination of logP is crucial for building reliable structure-activity relationships. The two most widely accepted methods are the shake-flask method and reversed-phase high-performance liquid chromatography (RP-HPLC).
The Shake-Flask Method (OECD Guideline 107)
This is the traditional "gold standard" method for logP determination.[6][7] It directly measures the partitioning of a compound between n-octanol and water.
Principle: A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other). The mixture is shaken to allow the compound to reach equilibrium between the two immiscible phases. The concentration of the compound in each phase is then measured, and the partition coefficient is calculated.
Step-by-Step Protocol:
-
Preparation of Solvents: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by a 24-hour separation period. For ionizable compounds like furan-2-carboxylic acid, use a buffered aqueous phase (e.g., phosphate buffer at pH 7.4) to ensure the compound is in its desired ionization state.[8]
-
Preparation of the Test Solution: Accurately weigh the furan-2-carboxylic acid derivative and dissolve it in the phase in which it is more soluble.
-
Partitioning: In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine the n-octanol and aqueous phases in a defined volume ratio. Add the test solution.
-
Equilibration: Shake the vessel vigorously for a set period (e.g., 10-15 minutes) to ensure equilibrium is reached.[9] The optimal shaking time should be determined experimentally.
-
Phase Separation: Separate the two phases. Centrifugation is often used to ensure a clean separation and break any emulsions that may have formed.[6]
-
Concentration Analysis: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Caption: Workflow for the Shake-Flask Method of logP Determination.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method (OECD Guideline 117)
This is a faster, more resource-efficient method that is well-suited for high-throughput screening.[4] It determines logP indirectly by correlating a compound's retention time on a non-polar stationary phase with the known logP values of a set of standard compounds.
Principle: In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and an organic solvent like methanol or acetonitrile). Lipophilic compounds have a stronger affinity for the stationary phase and thus elute later (have a longer retention time) than hydrophilic compounds. By calibrating the system with compounds of known logP, a linear relationship between the logarithm of the retention factor (log k') and logP can be established.[10]
Step-by-Step Protocol:
-
System Setup: Use an HPLC system with a C18 column and a suitable detector (e.g., UV). The mobile phase is typically a buffered aqueous solution mixed with an organic modifier.
-
Selection of Standards: Choose a set of standard compounds with known logP values that span the expected logP range of the furan-2-carboxylic acid derivatives.
-
Calibration: Inject the standard compounds and measure their retention times (t_R). Also, measure the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate Retention Factor (k'): For each standard, calculate the retention factor using the formula: k' = (t_R - t_0) / t_0.
-
Generate Calibration Curve: Plot log k' versus the known logP values for the standards. A linear regression of this plot will yield a calibration equation of the form: logP = a * log k' + b.
-
Analysis of Furan Derivatives: Inject the furan-2-carboxylic acid derivatives under the same chromatographic conditions and measure their retention times.
-
Calculate LogP: Calculate the log k' for each derivative and use the calibration equation to determine its logP value.
Caption: Workflow for the RP-HPLC Method of logP Determination.
Conclusion
The lipophilicity of furan-2-carboxylic acid derivatives is a key parameter that can be modulated through synthetic modifications to the furan ring. Understanding the impact of different substituents on logP is essential for optimizing the ADMET properties of potential drug candidates. While computational methods provide valuable initial estimates, experimental determination of logP using validated methods like the shake-flask or RP-HPLC techniques is indispensable for generating the high-quality data needed to drive successful drug discovery programs. This guide provides the foundational knowledge and practical protocols to empower researchers in their exploration of this promising class of compounds.
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PubChem. 2-Furancarboxylic acid. [Link]
-
ResearchGate. (PDF) LogP / LogD shake-flask method v1. [Link]
-
Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]
-
U.S. Food and Drug Administration. A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in Expanding in Silico Training Datasets. [Link]
-
Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]
-
PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]
-
University of Szeged. Determination of a Partition Coefficient. [Link]
-
International Journal of Pharmacy and Technology. 2 D - QSAR studies on CYP26A1 inhibitory activity of 1-[benzofuran-2-yl-(4-alkyl/aryl-phenyl). [Link]
-
ResearchGate. QSAR analysis of furanone derivatives as potential COX-2 inhibitors: kNN MFA approach. [Link]
-
Acta Pharmaceutica. Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. [Link]
-
ResearchGate. Calculated Log P Values for the Investigated Compounds. [Link]
-
Drug Design. QSAR. [Link]
- Google Patents. High throughput HPLC method for determining Log P values.
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Kubinyi.de. QSAR Parameters. [Link]
-
Cheméo. Chemical Properties of Furan, 3-bromo- (CAS 22037-28-1). [Link]
-
PhytoHub. Showing entry for 5-Hydroxymethyl-2-furoic acid. [Link]
-
Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]
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MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]
-
RSC Publishing. Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. [Link]
-
ResearchGate. Experimental lipophilicity for beyond Rule of 5 compounds. [Link]
-
ResearchGate. Experimental and Theoretical Diuretic Partition Coefficients for Three... [Link]
-
ChemRxiv. Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. [Link]
-
MDPI. Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. [Link]
-
MDPI. Calculation of the Three Partition Coefficients logPow, logKoa and logKaw of Organic Molecules at Standard Conditions at Once by Means of a Generally Applicable Group-Additivity Method. [Link]
-
SlideShare. lab no.(5) Partition coefficients. [Link]
-
ACD/Labs. LogP—Making Sense of the Value. [Link]
-
SciSpace. LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. [Link]
-
PubMed. An improved HPLC analysis of the metabolite furoic acid in the urine of workers occupationally exposed to furfural. [Link]7683/)
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A Researcher's Guide to Interpreting the Infrared Spectra of Furan Carboxylic Acids
For researchers and professionals in drug development and organic synthesis, the precise characterization of molecular structures is paramount. Furan carboxylic acids, common scaffolds in medicinal chemistry and materials science, possess a unique combination of a heterocyclic aromatic ring and a carboxylic acid functional group. Infrared (IR) spectroscopy is a powerful, rapid, and non-destructive technique for verifying the presence and structural integrity of these molecules. This guide provides an in-depth comparison of the characteristic IR absorption peaks for furan carboxylic acids, grounded in established spectroscopic principles and experimental data.
The Vibrational Fingerprint: Understanding the Key IR Regions
The IR spectrum of a furan carboxylic acid is a composite of the vibrational modes of its two primary components: the furan ring and the carboxylic acid group. The position, width, and intensity of these absorption bands provide a detailed structural fingerprint. The analysis can be logically divided into the absorptions arising from the carboxylic acid moiety and those from the furan ring system.
The Unmistakable Signature of the Carboxylic Acid Group
The carboxylic acid functional group gives rise to some of the most recognizable peaks in an IR spectrum, primarily due to the effects of hydrogen bonding. In the solid state or in concentrated solutions, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly influences the vibrational frequencies of the O-H and C=O bonds.
-
O-H Stretch: The most distinct feature is an exceptionally broad absorption band appearing between 2500 and 3300 cm⁻¹.[1][2][3] This broadening is a direct consequence of the strong hydrogen bonding in the dimeric structure, which creates a continuum of O-H bond lengths and strengths.[1] This wide band is often superimposed on the sharper C-H stretching peaks.[1][2]
-
C=O (Carbonyl) Stretch: A very strong and sharp absorption peak is observed for the carbonyl group, typically in the range of 1690 to 1760 cm⁻¹.[1][2] For furan carboxylic acids, where the carbonyl is conjugated with the furan ring's π-system, this peak is generally found at a lower frequency, often around 1690-1710 cm⁻¹, due to resonance which weakens the C=O double bond.[2] The dimeric form also contributes to lowering this frequency to around 1710 cm⁻¹.[2][3]
-
C-O Stretch and O-H Bend: The spectrum also contains bands corresponding to the C-O stretching and in-plane O-H bending vibrations. These are coupled modes and typically appear as medium-to-strong peaks in the fingerprint region, with the C-O stretch located between 1210 and 1320 cm⁻¹ and the O-H bend between 1395 and 1440 cm⁻¹.[1] Another characteristic broad O-H out-of-plane bend can often be found near 910-950 cm⁻¹.[1]
Deciphering the Furan Ring Vibrations
The furan ring contributes its own set of characteristic peaks, although they are generally of weaker intensity than the carbonyl stretch. These absorptions are crucial for confirming the presence of the heterocyclic core.
-
=C-H Stretch: Aromatic C-H stretching vibrations for the furan ring typically appear as weak to medium peaks just above 3000 cm⁻¹, often around 3100 cm⁻¹.
-
C=C Ring Stretch: The stretching vibrations of the carbon-carbon double bonds within the furan ring result in one or more peaks in the 1500-1650 cm⁻¹ region. These can sometimes overlap with other absorptions.
-
C-O-C Ring Stretch: The asymmetric and symmetric stretching of the C-O-C ether linkage within the furan ring gives rise to characteristic bands. Strong absorptions can often be found around 1225 cm⁻¹ and 1020 cm⁻¹.[4]
Comparative Analysis: Key IR Peaks
The table below summarizes the expected IR absorption bands for a typical furan carboxylic acid, such as 2-furoic acid. These ranges are a guideline, and slight shifts can occur based on the sample phase (solid vs. liquid), solvent, and specific substitution pattern on the furan ring.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3300–2500 | Strong, Very Broad | O–H Stretch (in H-bonded dimer) | Carboxylic Acid |
| ~3100 | Weak-Medium | =C–H Stretch | Furan Ring |
| 1710–1690 | Very Strong, Sharp | C=O Stretch (conjugated & H-bonded) | Carboxylic Acid |
| 1650–1500 | Medium-Weak | C=C Aromatic Ring Stretch | Furan Ring |
| 1440–1395 | Medium | O–H In-plane Bend (coupled with C-O stretch) | Carboxylic Acid |
| 1320–1210 | Strong | C–O Stretch (coupled with O-H bend) | Carboxylic Acid |
| ~1225 & ~1020 | Medium-Strong | C–O–C Asymmetric & Symmetric Ring Stretch | Furan Ring |
| 950–910 | Medium, Broad | O–H Out-of-plane Bend | Carboxylic Acid |
Data synthesized from multiple spectroscopic sources.[1][2][3][4][5][6]
Visualizing Molecular Vibrations and Workflow
To better understand the relationship between the molecular structure and its IR spectrum, the following diagram highlights the key bonds in 2-furoic acid and their corresponding vibrational regions.
Caption: Key bonds in 2-furoic acid and their associated IR absorption regions.
Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining the IR spectrum of solid powders or liquids, requiring minimal sample preparation.
Objective: To obtain a clean, reproducible FTIR spectrum of a solid furan carboxylic acid sample.
Materials:
-
FTIR Spectrometer with ATR accessory (e.g., equipped with a diamond or zinc selenide crystal).
-
Furan carboxylic acid sample (solid powder).
-
Spatula.
-
Solvent for cleaning (e.g., Isopropanol or Ethanol).
-
Lint-free wipes (e.g., Kimwipes).
Methodology:
-
System Preparation: Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's instructions. This allows the laser and infrared source to reach thermal equilibrium, ensuring stable performance.
-
Crystal Cleaning: The integrity of the spectrum is critically dependent on the cleanliness of the ATR crystal. Thoroughly wipe the crystal surface with a lint-free wipe dampened with isopropanol. Repeat with a dry wipe to ensure no solvent residue remains. Causality: Any residue from previous samples or cleaning solvents will contribute its own absorption bands to the spectrum, leading to inaccurate data.
-
Acquire Background Spectrum: With the clean, empty ATR crystal in place, run a background scan. This scan measures the spectrum of the ambient environment (air, CO₂, water vapor) and the crystal itself. The instrument software will automatically subtract this background from the subsequent sample scan. Causality: This step is crucial to ensure that the final spectrum contains only the absorption information from the sample, removing environmental interference.
-
Sample Application: Place a small amount of the solid furan carboxylic acid powder onto the center of the ATR crystal using a clean spatula. Only enough sample to completely cover the crystal surface is needed (typically a few milligrams).
-
Apply Pressure: Lower the ATR press and apply consistent pressure to the sample. This ensures intimate contact between the solid sample and the ATR crystal surface. Causality: The ATR effect relies on an evanescent wave that penetrates a very short distance into the sample. Good contact is essential for a strong, high-quality signal. Inconsistent pressure can affect peak intensities and reproducibility.
-
Acquire Sample Spectrum: Initiate the sample scan. The instrument will co-add multiple scans (typically 32 or 64) to improve the signal-to-noise ratio.
-
Data Processing and Analysis: Once the scan is complete, the software will display the background-corrected absorbance or transmittance spectrum. Label the significant peaks corresponding to the key functional groups as detailed in the guide above.
-
Post-Analysis Cleanup: Retract the press, remove the sample powder, and clean the ATR crystal thoroughly with solvent and lint-free wipes as described in Step 2 to prepare for the next measurement.
The following diagram illustrates the standard workflow for this experimental protocol.
Caption: Standard operating procedure for acquiring an ATR-FTIR spectrum.
By following this guide, researchers can confidently use IR spectroscopy to verify the structure of furan carboxylic acids, ensuring the integrity of their materials for downstream applications in research and development.
References
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry & Biochemistry. Retrieved from [Link]
-
JoVE. (2025, May 22). IR and UV–Vis Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. Retrieved from [Link]
-
Katritzky, A. R., & Lagowski, J. M. (1959). Some characteristic infra-red absorption frequencies of furan compounds. I. Journal of the Chemical Society. Retrieved from [Link]
-
Unknown. (2023, May 24). IR SPECTRUM OF CARBOXYLIC ACIDS AND ALCOHOLS. Retrieved from [Link]
-
Oregon State University. (n.d.). Carboxylic Acid Spectroscopy. CH 336. Retrieved from [Link]
-
Ma, L. F., et al. (2012). [The substituent structures and characteristic infrared spectra of alpha-furan esters]. Guang Pu Xue Yu Guang Pu Fen Xi. Retrieved from [Link]
-
Reva, I., et al. (2015). Three Conformers of 2-Furoic Acid: Structure Changes Induced with Near-IR Laser Light. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Badawi, H. M., et al. (2013). A complete assignment of the vibrational spectra of 2-furoic acid based on the structures of the more stable monomer and dimer. PubMed. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 5-[(Butylsulfanyl)methyl]furan-2-carboxylic acid
Executive Risk Assessment: The "Unknown" Protocol
As a research professional, you likely recognize that 5-[(Butylsulfanyl)methyl]furan-2-carboxylic acid is a specialized building block. Unlike commodity chemicals (e.g., Acetone, HCl), specific toxicological data (LD50, specific organ toxicity) for this exact CAS number is often sparse or modeled rather than empirically derived.
Therefore, we do not rely on the absence of data as evidence of safety. Instead, we apply Functional Group Analysis (FGA) to construct a safety profile based on its moieties:
-
Carboxylic Acid (
): Primary driver for skin/eye corrosivity and mucous membrane irritation. -
Thioether / Sulfide (
): Introduces a high probability of metabolic toxicity if cleaved and a significant "stench" risk. Sulfur-containing organics often possess higher permeation rates through standard rubber than their oxygenated counterparts. -
Furan Ring: Historically associated with hepatic toxicity in specific metabolic pathways.
Core Hazard Classification (Derived from Analogs):
Personal Protective Equipment (PPE) Matrix
Do not default to "standard lab PPE." The presence of the thioether tail requires specific glove protocols to prevent odor permeation and dermal absorption.
| PPE Category | Recommendation | Technical Rationale (The "Why") |
| Hand Protection | Double-Gloving Protocol 1. Inner: 4-mil Nitrile (Disposable)2. Outer: 5-mil+ Nitrile or Neoprene (Long cuff preferred) | Permeation Defense: Organic sulfides can permeate thin nitrile faster than expected. The air gap between two layers significantly delays breakthrough time. Change Frequency: Immediately upon splash or every 2 hours of active handling. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Acidic Solid: As a carboxylic acid solid, dust generation is the primary risk. Safety glasses allow dust entry from the side; goggles provide a hermetic seal against acidic dust combining with ocular moisture to cause burns. |
| Respiratory | Engineering Control Primary (Fume Hood)Backup: N95 is insufficient for organic vapors. Use P100/OV cartridge if outside hood. | Vapor/Dust Control: The "stench" threshold of thioethers is often in the ppb range. A fume hood (Face velocity: 100 fpm) is non-negotiable to prevent lab contamination. |
| Body Defense | Lab Coat (Poly/Cotton) + Chemical Apron | Physical Barrier: Furan derivatives can be difficult to remove from cotton fibers. A disposable Tyvek apron is recommended during weighing to prevent clothing contamination. |
Operational Workflow: From Storage to Synthesis
This workflow minimizes static discharge (common with furan acids) and odor release.
Figure 1: Operational workflow emphasizing containment during the high-risk weighing and solubilization phases.
Detailed Protocol Steps:
-
Pre-Weighing Preparation:
-
Ventilation: Verify fume hood flow is >100 fpm.
-
Static Control: Furan carboxylic acids are often fluffy, electrostatic solids. Use an ionizing fan or anti-static gun prevents "fly-away" powder.
-
Balance: Place the analytical balance inside the hood or use a powder containment enclosure.
-
-
Handling & Solubilization:
-
Technique: Always add the solvent to the solid, not the solid to the solvent, to minimize splash risk.
-
Solvent Choice: If possible, avoid chlorinated solvents (DCM/Chloroform) as they can enhance skin permeation of the solute. Use Ethyl Acetate or Methanol if chemistry permits.
-
-
Decontamination (The "Smell" Protocol):
-
Why: Simple soap and water will not remove thioether odors; it often spreads them.
-
Solution: Prepare a 10% Bleach (Sodium Hypochlorite) or Hydrogen Peroxide solution.
-
Mechanism: Oxidation converts the odorous sulfide (
) into a non-volatile, odorless sulfoxide ( ) or sulfone ( ). -
Action: Wipe down all spatulas, balance pans, and glove boxes with this oxidizing solution before removing them from the hood.
-
Disposal & Waste Management
Improper disposal of sulfur-containing acids is a leading cause of "lab evacuation" incidents due to drain reactions.
| Waste Stream | Classification | Action Plan |
| Solid Waste | Hazardous Organic Solid | Double-bag in polyethylene. Label clearly: "Contains Organic Sulfides - Stench Hazard." Do not place in general trash. |
| Liquid Waste | Acidic Organic Waste | Segregate: Do not mix with oxidizing acids (Nitric/Perchloric) as this can violently cleave the furan ring. Neutralization: If your facility permits, neutralize to pH 7 with bicarbonate before adding to the organic waste drum to prevent drum corrosion. |
| Sharps/Glass | Contaminated Sharps | Rinse with bleach solution (see Decontamination) before placing in the sharps container to prevent odor leaching. |
Emergency Response
-
Eye Contact: Immediate irrigation for 15 minutes .[2][3][4][5][6] The acidity requires prolonged flushing to normalize pH. Do not rely on neutralization drops; use water/saline only.
-
Skin Contact:
-
Blot: Gently blot excess chemical (do not rub, which drives it into pores).
-
Soap: Wash with heavy-duty soap (e.g., dish soap) to emulsify the organic tail.
-
Monitor: Watch for delayed erythema (redness) typical of furan sensitizers.
-
-
Spill (Solid):
-
Do not dry sweep (creates dust).
-
Cover with wet paper towels (to dampen) or use a HEPA vacuum.
-
Clean area with dilute bleach to oxidize sulfur residues.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450).
-
PubChem. Compound Summary: 2-Furoic Acid (Analogous Hazard Data). National Library of Medicine.
-
Ansell Chemical Resistance Guide. Permeation & Degradation Data for Nitrile/Neoprene Gloves.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
